3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid
Description
3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated organic compound that belongs to the indene family. This compound is characterized by the presence of two fluorine atoms at the 3-position and a carboxylic acid group at the 4-position of the indene ring. The fluorine atoms impart unique chemical properties to the compound, making it of interest in various fields of research and industry.
Properties
CAS No. |
1780946-75-9 |
|---|---|
Molecular Formula |
C10H8F2O2 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
3,3-difluoro-1,2-dihydroindene-4-carboxylic acid |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)5-4-6-2-1-3-7(8(6)10)9(13)14/h1-3H,4-5H2,(H,13,14) |
InChI Key |
ALPWUFGZUZFAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC=C2C(=O)O)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the introduction of fluorine atoms into the indene ring. One common method is the electrophilic fluorination of 2,3-dihydro-1H-indene-4-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-difluoro-2,3-dihydro-1H-indene-4-carboxaldehyde or this compound ketone.
Reduction: Formation of 3,3-difluoro-2,3-dihydro-1H-indene-4-methanol or 3,3-difluoro-2,3-dihydro-1H-indene-4-alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoro-2,3-dihydro-1H-indene-4-carboxaldehyde
- 3,3-difluoro-2,3-dihydro-1H-indene-4-methanol
- 3,3-difluoro-2,3-dihydro-1H-indene-4-alkane
Uniqueness
3,3-difluoro-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group on the indene ring. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry.
Biological Activity
3,3-Difluoro-2,3-dihydro-1H-indene-4-carboxylic acid (CAS No. 1780946-75-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Formula
- Molecular Formula : C10H8F2O2
- Molecular Weight : 200.17 g/mol
Antiviral Properties
Recent studies have highlighted the potential of indene derivatives as antiviral agents. While specific research on this compound is limited, related compounds have shown promising results against viral targets.
- Case Study : A derivative of indole-2-carboxylic acid was found to inhibit HIV-1 integrase with an IC50 value of 0.13 μM, indicating that structural modifications in indene derivatives may enhance antiviral activity .
Enzyme Inhibition
The compound's structural features suggest it could interact with various enzymes. The presence of the carboxylic acid group allows for potential hydrogen bonding interactions, which are crucial for enzyme inhibition.
Anticancer Activity
Although direct studies on this compound are scarce, related compounds have demonstrated anticancer properties. For instance:
| Compound | Cell Line Tested | Inhibition (%) |
|---|---|---|
| Indole-3-carboxylic acid | A549 (lung cancer) | 25.81 |
| Hydroxyacetylindole derivatives | Various | Moderate |
These findings suggest that similar derivatives may possess anticancer activity due to their ability to inhibit cancer cell proliferation .
The proposed mechanism of action for this compound involves:
- Enzyme Binding : The carboxylic acid group can form hydrogen bonds with active sites on enzymes.
- Hydrophobic Interactions : The difluoromethyl group may enhance binding affinity through hydrophobic interactions with enzyme pockets.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the indene core : Utilizing cyclization reactions.
- Introduction of functional groups : Via electrophilic aromatic substitution or nucleophilic addition.
Related Compounds
Research on related compounds indicates that modifications to the indene structure can significantly alter biological activity. For example:
| Compound Name | Activity Type | IC50 Value |
|---|---|---|
| Indole derivatives | HIV Integrase Inhibitor | 0.13 μM |
| Hydroxyacetylindole | Anticancer | Moderate |
These studies underscore the importance of structural optimization in enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
